

# A Technical Guide to Cyclohexyl Crotonate: Molecular Properties, Synthesis, and Characterization

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## Compound of Interest

Compound Name: Cyclohexyl crotonate

Cat. No.: B1609219

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## Introduction

**Cyclohexyl crotonate** is an ester recognized for its characteristic fruity, sweet, and floral aroma, leading to its use in the fragrance industry.<sup>[1]</sup> This technical guide provides an in-depth overview of its core molecular properties, a detailed experimental protocol for its synthesis, and standard analytical methodologies for its characterization. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

## Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of **cyclohexyl crotonate** are summarized in the table below, providing a clear reference for its key quantitative data.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Molecular Formula | C <sub>10</sub> H <sub>16</sub> O <sub>2</sub>                   | [2][3]    |
| Molecular Weight  | 168.23 g/mol   | [2][3]    |
| CAS Number        | 16491-62-6   | [2][3]    |
| Appearance        | Colorless clear liquid (est.)                                    | [1]       |
| Boiling Point     | 221.00 to 223.00 °C @ 760.00 mm Hg                               | [1]       |
| Flash Point       | 83.33 °C (182.00 °F) TCC   | [1][4][5] |
| Vapor Pressure    | 0.097000 mmHg @ 25.00 °C (est.)                                  | [1]       |
| Solubility        | Soluble in alcohol; Insoluble in water (76.75 mg/L @ 25 °C est.) | [1]       |
| logP (o/w)        | 3.376 (est.)   | [1]       |

## Experimental Protocols

### Synthesis of Cyclohexyl Crotonate via Fischer Esterification

This protocol details the synthesis of **cyclohexyl crotonate** from cyclohexanol and crotonic acid using an acid catalyst, a common method for ester production.[3]

Materials:

- Cyclohexanol
- Crotonic acid
- p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
- Toluene

- 5% Sodium carbonate solution
- Water
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- 2-L reaction flask
- Mechanical stirrer
- Thermocouple
- Dean-Stark trap
- Condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Fractional distillation apparatus

Procedure:

- **Reaction Setup:** In the 2-L reaction flask, combine cyclohexanol (220 g), crotonic acid (199 g), PTSA (8 g), and toluene (300 mL).<sup>[3]</sup> Equip the flask with a mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.<sup>[3]</sup>
- **Azeotropic Distillation:** Heat the mixture to reflux at approximately 120-130°C.<sup>[3]</sup> Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.<sup>[3]</sup>
- **Reaction Monitoring:** Continue the reaction for 4-5 hours, or until no more water is collected in the Dean-Stark trap, indicating the reaction is complete.<sup>[3]</sup>

- Workup:
  - Cool the reaction mixture to room temperature and quench with water (400 mL).<sup>[3]</sup>
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer with a 5% sodium carbonate solution (300 mL) to neutralize the acid catalyst and remove any unreacted crotonic acid.<sup>[3]</sup>
  - Wash the organic layer with water and then with brine.
- Purification:
  - Dry the organic layer over anhydrous magnesium sulfate, then filter.
  - Remove the toluene using a rotary evaporator.
  - Purify the crude **cyclohexyl crotonate** by fractional distillation. The product has a boiling point of 104°C at 13 mmHg.<sup>[3]</sup>

## Analytical Characterization

The following are standard methods for confirming the identity and purity of the synthesized **cyclohexyl crotonate**.

### 1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for separating and identifying volatile compounds in a mixture, making it ideal for analyzing fragrance components like **cyclohexyl crotonate**.

- Sample Preparation: Dilute the synthesized **cyclohexyl crotonate** in a suitable solvent (e.g., ethanol or dichloromethane).
- Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer. A non-polar or mid-polar capillary column is typically used for fragrance analysis.
- Method:
  - Inject a small volume of the prepared sample into the GC.

- The components are separated based on their boiling points and interaction with the column's stationary phase.
- As components elute from the column, they are ionized and fragmented in the mass spectrometer.
- The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for positive identification.
- Data Analysis: The retention time from the gas chromatogram and the mass spectrum are used to confirm the identity and assess the purity of the **cyclohexyl crotonate**.

## 2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For **cyclohexyl crotonate**, this method can confirm the presence of the ester group.

- Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Analysis: The sample is exposed to infrared radiation, and the absorbance is measured as a function of wavenumber.
- Expected Absorptions:
  - A strong, sharp peak around  $1730\text{--}1715\text{ cm}^{-1}$  corresponding to the C=O (carbonyl) stretch of the  $\alpha,\beta$ -unsaturated ester.[\[4\]](#)
  - One or more bands in the  $1300\text{--}1000\text{ cm}^{-1}$  region corresponding to the C-O stretching vibrations of the ester group.[\[4\]](#)

## 3. Nuclear Magnetic Resonance (NMR) Spectroscopy

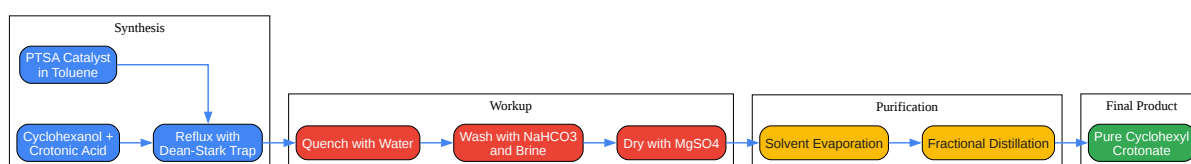
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the molecular structure, allowing for unambiguous confirmation of the **cyclohexyl crotonate** structure.

- Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and place it in an NMR tube.

- $^1\text{H}$  NMR Analysis: The proton NMR spectrum will show distinct signals for the different protons in the molecule. Key expected signals include those for the vinyl protons of the crotonate moiety, the methine proton of the cyclohexyl group attached to the oxygen, the methyl group of the crotonate, and the methylene protons of the cyclohexyl ring.
- $^{13}\text{C}$  NMR Analysis: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the vinyl carbons, and the carbons of the cyclohexyl ring.

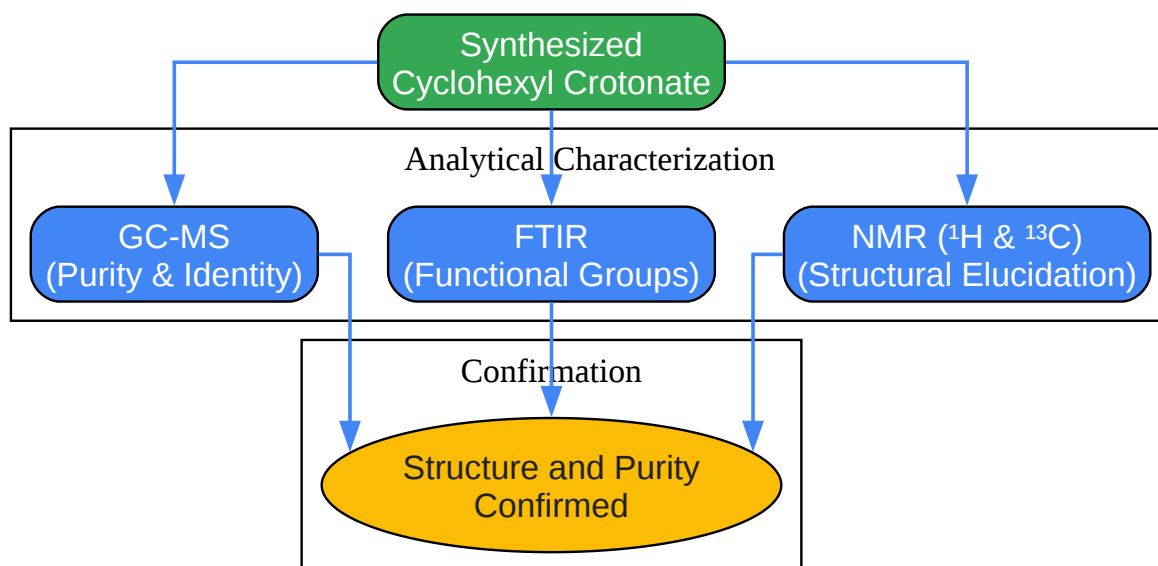
## Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **cyclohexyl crotonate**.



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Caption: Workflow for the synthesis of **cyclohexyl crotonate**.



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Caption: Workflow for the characterization of **cyclohexyl crotonate**.

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## References

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